
2,5-Bis(hydroxymethyl)-3-methoxycyclohexa-2,5-diene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(hydroxymethyl)-3-methoxycyclohexa-2,5-diene-1,4-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes hydroxymethyl and methoxy groups attached to a cyclohexa-diene-dione ring. Its distinct chemical properties make it a valuable subject of study in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(hydroxymethyl)-3-methoxycyclohexa-2,5-diene-1,4-dione typically involves multi-step organic reactions. One common method includes the selective hydrogenation of 5-hydroxymethylfurfural to produce 2,5-bis(hydroxymethyl)furan, which can then be further modified to introduce the methoxy and diene-dione functionalities . The reaction conditions often require specific catalysts, such as platinum or nickel, and controlled environments to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve scalable catalytic processes that utilize renewable biomass sources. For instance, the selective hydrogenation of 5-hydroxymethylfurfural using copper-based catalysts has been shown to be effective in producing 2,5-bis(hydroxymethyl)furan, which can then be further processed . These methods emphasize sustainability and efficiency, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Bis(hydroxymethyl)-3-methoxycyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds, often using hydrogenation techniques.
Substitution: The hydroxymethyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the presence of catalysts to drive the reactions efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated cyclic compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Wissenschaftliche Forschungsanwendungen
2,5-Bis(hydroxymethyl)-3-methoxycyclohexa-2,5-diene-1,4-dione has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and polymers.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of biodegradable polymers and other sustainable materials
Wirkmechanismus
The mechanism of action of 2,5-Bis(hydroxymethyl)-3-methoxycyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways. The hydroxymethyl and methoxy groups play crucial roles in its reactivity and binding affinity. These functional groups can participate in hydrogen bonding, electrostatic interactions, and other molecular interactions that influence the compound’s biological and chemical activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Hydroxymethylfurfural: A precursor in the synthesis of 2,5-Bis(hydroxymethyl)-3-methoxycyclohexa-2,5-diene-1,4-dione, known for its reactivity and versatility.
2,5-Furandicarboxylic Acid: Another furan derivative with applications in polymer production.
2,5-Bis(hydroxymethyl)furan: A closely related compound used in similar applications and as an intermediate in various chemical processes
Uniqueness
This compound stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for developing new materials and exploring novel scientific applications .
Eigenschaften
CAS-Nummer |
668462-14-4 |
|---|---|
Molekularformel |
C9H10O5 |
Molekulargewicht |
198.17 g/mol |
IUPAC-Name |
2,5-bis(hydroxymethyl)-3-methoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C9H10O5/c1-14-9-6(4-11)7(12)2-5(3-10)8(9)13/h2,10-11H,3-4H2,1H3 |
InChI-Schlüssel |
XQRAJSRDKHRDGZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=O)C=C(C1=O)CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


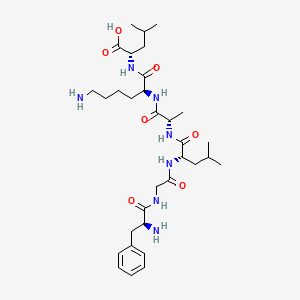
![1,3-Benzodioxole, 5-[3-(2-azidoethyl)-1-cyclohexen-1-yl]-](/img/structure/B12547930.png)
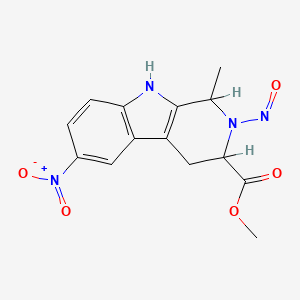
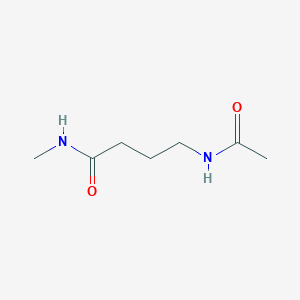
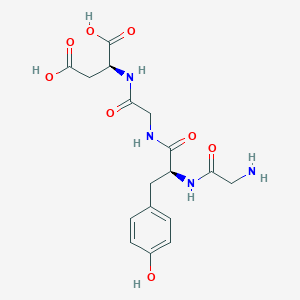


![2-(Fluoromethyl)-2-[(4-methylbenzene-1-sulfinyl)methyl]oxirane](/img/structure/B12547964.png)
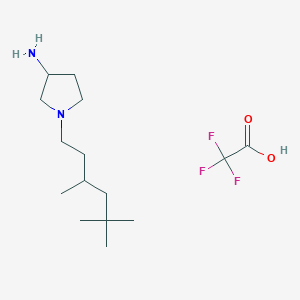
![3-Methyl-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester](/img/structure/B12547987.png)
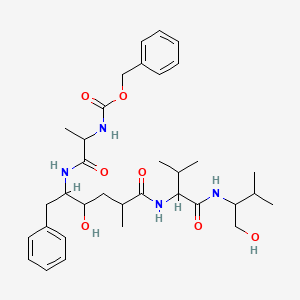
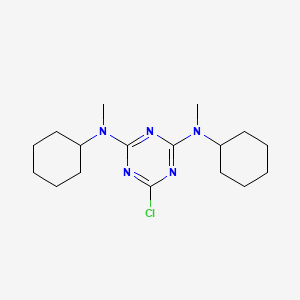
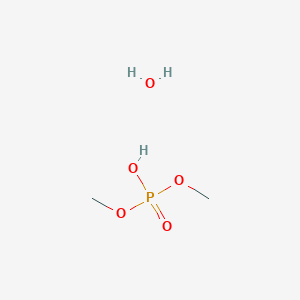
![3,4-Dibromo-3-ethenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B12548016.png)
